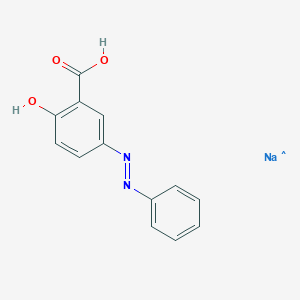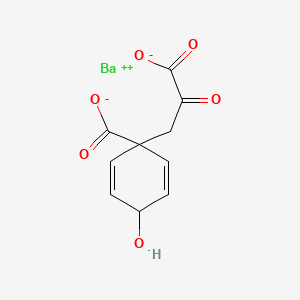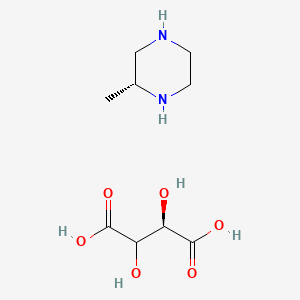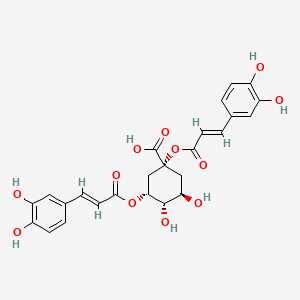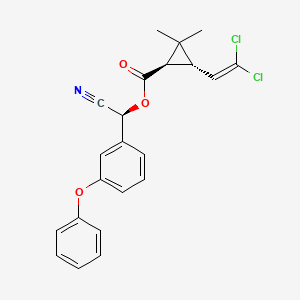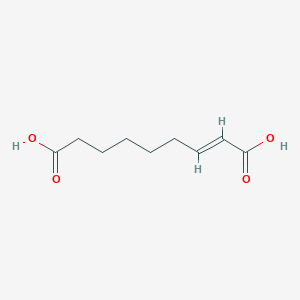
(E)-non-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Non-2-enedioic acid, also known as trans-non-2-enedioic acid, is an unsaturated dicarboxylic acid with the molecular formula C9H14O4. This compound is characterized by the presence of a double bond between the second and third carbon atoms in the nine-carbon chain, with carboxyl groups at both ends. The “E” configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-Non-2-enedioic acid can be synthesized through various methods. One common approach involves the oxidation of unsaturated hydrocarbons. For instance, the oxidative cleavage of oleic acid, a monounsaturated fatty acid, can yield this compound. This process typically involves the use of strong oxidizing agents such as potassium permanganate or ozone under controlled conditions .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of non-2-ene. This method employs catalysts such as palladium or platinum to facilitate the oxidation process. The reaction is carried out in the presence of oxygen or air at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (E)-Non-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of this compound can yield non-2-ene-1,9-diol.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alcohols, amines, and other nucleophiles in the presence of acid or base catalysts.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Non-2-ene-1,9-diol.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
(E)-Non-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of various polymers and resins.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of biodegradable polymers, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-non-2-enedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways involving fatty acid oxidation and energy production. The compound can also act as a chelating agent, binding to metal ions and influencing their biological activity. Additionally, its unsaturated nature allows it to undergo various chemical transformations, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
(E)-Non-2-enedioic acid can be compared with other unsaturated dicarboxylic acids, such as:
Maleic acid: An unsaturated dicarboxylic acid with a cis configuration. Unlike this compound, maleic acid has a shorter carbon chain and different reactivity due to its cis configuration.
Fumaric acid: The trans isomer of maleic acid, with similar reactivity but different physical properties compared to this compound.
Adipic acid: A saturated dicarboxylic acid with a six-carbon chain. .
The uniqueness of this compound lies in its specific double bond configuration and the length of its carbon chain, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
(E)-non-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h4,6H,1-3,5,7H2,(H,10,11)(H,12,13)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXPUAYMZURQJH-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CC(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC/C=C/C(=O)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



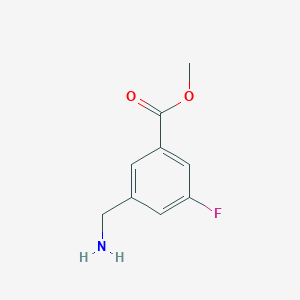
![Di-[2-(2,3-dichlorophenyl)aminoethyl]amine](/img/structure/B1148230.png)

